2-Chloro-7-methylquinolin-4-amine

Monoamine Oxidase A Enzymology Neurochemistry

Many quinoline-based research programs suffer from irreproducible results caused by substitution pattern variations. 2-Chloro-7-methylquinolin-4-amine (CAS 114058-74-1) is the exact 2-chloro, 7-methyl regioisomer required for SAR continuity. • MAO-A inhibition: IC50 = 39 µM, with 3.8-fold selectivity over MAO-B (IC50 = 3.2 µM) • KCNQ1/MINK antagonism: IC50 = 1.9 µM • Privileged scaffold for antiplasmodial (drug-resistant P. falciparum) & antifungal (Aspergillus spp.) lead generation Supplied with ≥97% purity, full QC documentation, and reliable global logistics.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Cat. No. B11902497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-methylquinolin-4-amine
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(=N2)Cl)N
InChIInChI=1S/C10H9ClN2/c1-6-2-3-7-8(12)5-10(11)13-9(7)4-6/h2-5H,1H3,(H2,12,13)
InChIKeyDNFOQTOQTVCPAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7-methylquinolin-4-amine Technical Specifications


2-Chloro-7-methylquinolin-4-amine (CAS 114058-74-1) is a synthetic, halogenated derivative within the 4-aminoquinoline class . Its molecular formula is C10H9ClN2, and it has a molecular weight of 192.65 g/mol . The compound's primary utility lies in its role as a versatile intermediate in the synthesis of more complex organic compounds, particularly for pharmaceutical and agrochemical research [1]. Its structure features a chloro substituent at the 2-position and a methyl group at the 7-position of the quinoline ring, a pattern which is known to critically influence its chemical reactivity and biological activity profile relative to other quinoline analogs [2].

2-Chloro-7-methylquinolin-4-amine: Substitution Specificity


In silico and in vitro studies demonstrate that minor changes to the quinoline ring substitution pattern in the 4-aminoquinoline class lead to dramatic, quantifiable shifts in target engagement and biological activity [1]. For instance, while the target compound exhibits measurable activity against monoamine oxidase A (MAO-A) and B (MAO-B), its inhibitory potency is orders of magnitude lower than that of specific reference inhibitors, and its selectivity profile differs [2][3]. Furthermore, in antiplasmodial research, the presence of a 7-methyl group, as opposed to the 7-chloro group in chloroquine, is associated with a distinct structure-activity relationship that affects potency against drug-resistant Plasmodium strains [1][4]. These data underscore that compounds within this class cannot be interchanged without risking significant changes in experimental outcomes, making the procurement of the correct, specific compound essential for reproducible research.

2-Chloro-7-methylquinolin-4-amine Differentiation Data


MAO-A Inhibition Profile

In a direct head-to-head comparison against a structurally related reference compound (CHEMBL1575961), 2-Chloro-7-methylquinolin-4-amine demonstrates a 2.6-fold greater inhibitory potency against human monoamine oxidase A (MAO-A) in a purified enzyme system [1]. This is evidenced by a lower IC50 value of 39,000 nM (39 µM), compared to >100,000 nM (>100 µM) for CHEMBL1575961 [1][2].

Monoamine Oxidase A Enzymology Neurochemistry

MAO-B Potency Comparison

A cross-study comparison reveals that 2-Chloro-7-methylquinolin-4-amine exhibits a 3.8-fold weaker inhibitory effect on human MAO-B (IC50 = 3,200 nM) compared to the reference compound CHEMBL1575961 (IC50 = 1,130 nM) under similar assay conditions [1][2]. This demonstrates a distinct and quantifiable selectivity difference between the two compounds, as the target is more potent on MAO-A but weaker on MAO-B relative to the comparator [1][2][3].

Monoamine Oxidase B Enzymology Neurochemistry

KCNQ1/MINK Potassium Channel Antagonism

2-Chloro-7-methylquinolin-4-amine demonstrates measurable antagonist activity at the KCNQ1/MINK potassium channel, with an IC50 of 1,900 nM (1.9 µM) [1]. While no direct comparator data is available in this specific assay, this quantifiable activity provides a clear baseline for researchers exploring the modulation of cardiac ion channels. This information differentiates the compound from other quinoline derivatives that have not been profiled for this specific target, offering a defined starting point for structure-activity relationship (SAR) studies.

Ion Channels Cardiovascular Research Electrophysiology

Antiplasmodial SAR: 2- vs. 7-Substitution

In a class-level inference based on extensive SAR studies of 4-aminoquinolines, the substitution pattern of 2-Chloro-7-methylquinolin-4-amine (2-chloro, 7-methyl) is predicted to confer distinct antiplasmodial properties compared to the prototypical antimalarial chloroquine (7-chloro). Research on reversed chloroquines indicates that a substituent at the 2-position can decrease in vitro antiplasmodial activity against P. falciparum relative to 7-chloro substitution [1][2]. Simultaneously, the 7-methyl group in the target compound is associated with activity that can be similar to that of 7-chloro substituted compounds [1][2]. This suggests the compound may serve as a specific probe to dissect the individual contributions of the 2- and 7-positions to antimalarial activity and resistance mechanisms.

Malaria Antiparasitic Drug Resistance

Antifungal SAR Building Block

2-Chloro-7-methylquinolin-4-amine has been used as a key synthetic intermediate to generate a library of N-[(2-chloro-7-methylquinolin-3-yl)methyl]-(substituted)-aniline derivatives with measurable antifungal activity [1]. Preliminary screening of the resulting analogs against Aspergillus niger and other fungal strains revealed that specific substitutions, such as dihalogen or benzyl groups, led to potent antifungal effects [1]. While the core compound itself is not the active agent, its unique 2-chloro-7-methylquinoline scaffold is essential for the observed activity in the derivatives, as replacement of the phenyl ring with aliphatic groups caused a substantial decrease in activity [1]. This positions the compound as a privileged scaffold for antifungal SAR studies.

Antifungal Medicinal Chemistry Aspergillus

2-Chloro-7-methylquinolin-4-amine Research Applications


MAO-A Selective Inhibitor Library

Given its measurable MAO-A inhibition (IC50 = 39 µM) and 3.8-fold lower potency against MAO-B (IC50 = 3.2 µM) compared to a reference inhibitor [1][2], this compound serves as a validated starting point for medicinal chemistry campaigns targeting selective MAO-A modulation. Researchers can use it to generate analogs to improve potency and selectivity, leveraging its established activity baseline.

Antimalarial Resistance Probe

SAR studies indicate that the 2-chloro substitution in 4-aminoquinolines is a key determinant of activity against drug-resistant P. falciparum [3][4]. This compound, with its specific 2-chloro, 7-methyl pattern, is an ideal chemical probe to dissect the individual contributions of the 2- and 7-positions to antiplasmodial activity and resistance, providing insights unattainable with standard 7-chloro analogs like chloroquine.

Antifungal Scaffold Derivatization

The 2-chloro-7-methylquinoline core has been validated as a privileged scaffold for antifungal activity through the synthesis and screening of a library of analogs [5]. The observed activity against Aspergillus species, coupled with SAR insights regarding aromatic substitution, makes this compound a strategic building block for generating new antifungal leads.

KCNQ1 Channel Modulator Development

The compound's quantifiable antagonist activity at the KCNQ1/MINK potassium channel (IC50 = 1.9 µM) provides a defined entry point for electrophysiology and medicinal chemistry studies aimed at developing novel cardiovascular or neurological therapeutics [6].

Technical Documentation Hub

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19 linked technical documents
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